molecular formula C23H27NO4S B3984810 dimethyl 1-(1-adamantyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 1-(1-adamantyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B3984810
M. Wt: 413.5 g/mol
InChI Key: UJGGTQBJRKCJRY-UHFFFAOYSA-N
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Description

Dimethyl 1-(1-adamantyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a thienyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(1-adamantyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1-adamantylamine with 2-thiophenecarboxaldehyde to form an intermediate Schiff base, which is then subjected to cyclization with diethyl acetylenedicarboxylate under acidic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(1-adamantyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl and adamantyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions include oxidized pyridine derivatives, reduced piperidine derivatives, and various substituted analogs depending on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl 1-(1-adamantyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the

Properties

IUPAC Name

dimethyl 1-(1-adamantyl)-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4S/c1-27-21(25)17-12-24(23-9-14-6-15(10-23)8-16(7-14)11-23)13-18(22(26)28-2)20(17)19-4-3-5-29-19/h3-5,12-16,20H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGGTQBJRKCJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=CS2)C(=O)OC)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl 1-(1-adamantyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 2
dimethyl 1-(1-adamantyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 3
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dimethyl 1-(1-adamantyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 4
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dimethyl 1-(1-adamantyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 5
Reactant of Route 5
dimethyl 1-(1-adamantyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 6
dimethyl 1-(1-adamantyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

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